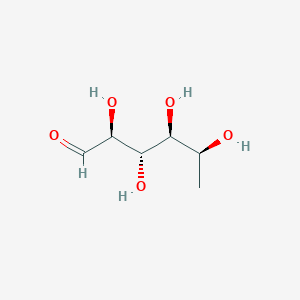
6-Deoxy-l-allose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Deoxy-l-allose is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biochemical Synthesis and Pathways
6-Deoxy-l-allose is primarily synthesized through enzymatic pathways involving L-rhamnose as a precursor. Research indicates that it can be produced efficiently using immobilized enzymes, which facilitate the conversion of L-rhamnose into various 6-deoxy-aldohexoses, including this compound. The production yields for this compound from L-rhamnose have been reported at approximately 25.1% , making it a viable candidate for further biochemical applications .
Table 1: Production Yields of 6-Deoxy Sugars from L-Rhamnose
| Sugar Type | Production Yield (%) |
|---|---|
| 6-Deoxy-l-glucose | 5.4 |
| 6-Deoxy-l-altrose | 14.6 |
| This compound | 25.1 |
Pharmaceutical Applications
One of the most significant applications of this compound lies in its role as an intermediate in the biosynthesis of antibiotics. It is involved in the mycinose biosynthetic pathway, which is crucial for the production of several macrolide antibiotics such as tylosin and chalcomycin . The presence of unusual deoxysugars like this compound enhances the biological activity of these antibiotics, making them more effective against bacterial infections.
Case Study: Antibiotic Production
In a study focusing on Streptomyces bikiniensis, it was demonstrated that four enzymes are necessary for the production of dTDP-6-deoxy-D-allose, an analog of this compound. This compound is integral to the biosynthesis of mycinose, which is attached to various antibiotics . The enzymatic pathway includes specific epimerases and glycosyltransferases that modify precursor sugars to yield functional antibiotic compounds.
Potential in Cancer Treatment
Recent studies have indicated that derivatives of 6-deoxy sugars may possess anticancer properties. For instance, the synthesis of 6-deoxy-l-psicose—an intermediate for preparing this compound—has shown potential in developing new anticancer agents . The unique structural features of these sugars may allow them to interact with biological molecules in ways that could inhibit cancer cell proliferation.
Enzymatic Production Techniques
The enzymatic production methods for synthesizing this compound have been optimized to enhance yield and reduce complexity. For example, researchers have utilized a combination of L-rhamnose isomerase and D-tagatose 3-epimerase to convert L-rhamnose into various deoxysugars efficiently . This method not only simplifies the production process but also allows for higher yields compared to traditional chemical synthesis methods.
Table 2: Enzymatic Pathways for Producing 6-Deoxy Sugars
| Enzyme Type | Function |
|---|---|
| L-Rhamnose Isomerase | Converts L-rhamnose to intermediates |
| D-Tagatose 3-Epimerase | Epimerizes sugars to form deoxysugars |
| Immobilized Enzymes | Enhances reaction efficiency |
Future Directions and Research Opportunities
The ongoing research into the applications of this compound highlights its potential not only as a building block for antibiotic synthesis but also as a candidate for developing new therapeutic agents against cancer and other diseases. Future studies should focus on:
- Exploring new enzymatic pathways : Identifying additional enzymes that can facilitate the synthesis of this compound and its derivatives.
- Investigating pharmacological properties : Conducting clinical trials to assess the efficacy of compounds derived from this compound in treating various diseases.
- Developing sustainable production methods : Optimizing biotechnological processes to produce these sugars on a larger scale economically.
属性
分子式 |
C6H12O5 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m0/s1 |
InChI 键 |
PNNNRSAQSRJVSB-BGPJRJDNSA-N |
手性 SMILES |
C[C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O |
规范 SMILES |
CC(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















